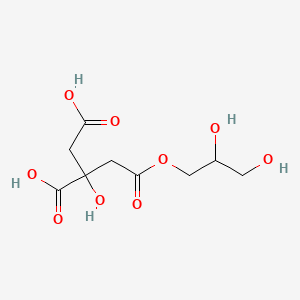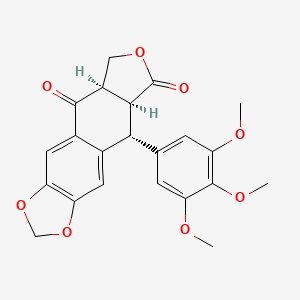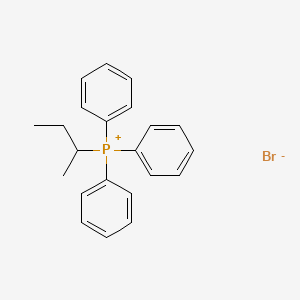
Tert-butil 1-naftilcarbamato
Descripción general
Descripción
Tert-butyl naphthalen-1-ylcarbamate is an organic compound with the molecular formula C15H17NO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to a naphthalene ring through a carbamate linkage
Aplicaciones Científicas De Investigación
Tert-butyl naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that carbamate derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Carbamate derivatives are known to act as enzyme inhibitors, which can be useful in the treatment of various diseases.
Industry: Utilized in the production of polymers and resins. The compound’s stability and reactivity make it suitable for use in material science applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
Naphthalen-1-ylamine+tert-butyl chloroformate→tert-butyl naphthalen-1-ylcarbamate+HCl
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of tert-butyl naphthalen-1-ylcarbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: Tert-butyl naphthalen-1-ylcarbamate can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of tert-butyl naphthalen-1-ylcarbamate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalen-1-ylmethanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various alkyl or aryl substituted carbamates.
Mecanismo De Acción
The mechanism of action of tert-butyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. As a carbamate derivative, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl naphthalen-1-ylcarbamate can be compared with other carbamate derivatives such as:
- Methyl naphthalen-1-ylcarbamate
- Ethyl naphthalen-1-ylcarbamate
- Propyl naphthalen-1-ylcarbamate
Uniqueness:
- Steric Hindrance: The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
- Stability: The tert-butyl group enhances the stability of the compound, making it more resistant to hydrolysis and other degradation processes.
- Reactivity: The unique structure of tert-butyl naphthalen-1-ylcarbamate allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDGPDBWNRGGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406842 | |
| Record name | tert-butyl naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-62-8 | |
| Record name | tert-butyl naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















